4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile
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Overview
Description
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is an organic compound that features a brominated methoxyphenyl group attached to a sulfanyl group, which is further connected to a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Thioether Formation: The brominated product is then reacted with a suitable thiol to form the sulfanyl linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the sulfanyl linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 5-bromo-2-methoxyphenyl methanesulfonate
- 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is unique due to the presence of both a brominated methoxyphenyl group and a chlorobenzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2758002-70-7 |
---|---|
Molecular Formula |
C14H9BrClNOS |
Molecular Weight |
354.6 |
Purity |
0 |
Origin of Product |
United States |
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